molecular formula C17H22F3N5O2S B15116633 N-methyl-N-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-4-(trifluoromethyl)pyridin-2-amine

N-methyl-N-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B15116633
M. Wt: 417.5 g/mol
InChI Key: RSACLLRLHWKHMD-UHFFFAOYSA-N
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Description

N-methyl-N-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound that features a combination of pyrazole, piperidine, and pyridine moieties

Properties

Molecular Formula

C17H22F3N5O2S

Molecular Weight

417.5 g/mol

IUPAC Name

N-methyl-N-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C17H22F3N5O2S/c1-23(16-9-14(3-6-21-16)17(18,19)20)11-13-4-7-25(8-5-13)28(26,27)15-10-22-24(2)12-15/h3,6,9-10,12-13H,4-5,7-8,11H2,1-2H3

InChI Key

RSACLLRLHWKHMD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)CN(C)C3=NC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-4-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base.

    Piperidine Introduction: The sulfonylated pyrazole is reacted with a piperidine derivative to introduce the piperidine moiety.

    Pyridine Coupling: Finally, the piperidine derivative is coupled with a pyridine derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-4-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-methyl-N-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of N-methyl-N-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-4-(trifluoromethyl)pyridin-2-amine: shares similarities with other compounds containing pyrazole, piperidine, and pyridine moieties, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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